![molecular formula C10H17N3 B2388405 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine CAS No. 1339615-47-2](/img/structure/B2388405.png)
4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine
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Overview
Description
“4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine” is a chemical compound with the molecular weight of 179.27 . It is stored at room temperature and is available in oil form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the reaction of (E)-tert-butyl 4-[3-(dimethyl-amino)acrylo-yl]piperidine-1-carboxyl-ate with methyl-hydrazine leads to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H17N3/c1-13-10(4-7-12-13)8-9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6,8H2,1H3
. This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 179.27 . It is stored at room temperature and is available in oil form .
Mechanism of Action
Target of Action
The primary targets of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Advantages and Limitations for Lab Experiments
4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine has several advantages for lab experiments, including its high purity and specificity for the dopamine transporter. However, this compound's effects on the brain can be complex and dependent on various factors such as dose, route of administration, and region of the brain. Therefore, careful consideration needs to be taken when designing experiments using this compound.
Future Directions
There are several future directions for research involving 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine. One potential direction is investigating its therapeutic potential in neurodegenerative disorders such as Parkinson's disease. Another direction is investigating its effects on the brain in the context of addiction and substance abuse. Additionally, further research is needed to fully understand this compound's mechanism of action and its effects on the brain.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action involves its interaction with the dopamine transporter, and it has been found to have various effects on the brain. While there are limitations to using this compound for lab experiments, it has several advantages and potential future directions for research.
Synthesis Methods
4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine is synthesized using a specific method that involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with piperidine in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine has shown potential therapeutic applications in the field of neuroscience. It has been found to interact with the dopamine transporter, which is a protein responsible for the reuptake of dopamine in the brain. This compound has been used in various studies to investigate the role of dopamine in various neurological disorders such as Parkinson's disease, depression, and addiction.
Safety and Hazards
properties
IUPAC Name |
4-[(2-methylpyrazol-3-yl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13-10(4-7-12-13)8-9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOODBWTDRQKOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1339615-47-2 |
Source
|
Record name | 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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